1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
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Description
1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDP or BDP-9066 and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of diverse derivatives including 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and others through reactions with one-carbon donors and different electrophilic reagents, showcasing its versatility in organic synthesis (Mahmoud et al., 2012).
- It serves as a precursor in DABCO-catalyzed multi-component domino reactions for synthesizing novel derivatives that are biologically and pharmacologically significant, highlighting green chemistry principles (Mohebat et al., 2017).
Pharmacological Applications
- Some derivatives have shown remarkable analgesic, anti-inflammatory, and antipyretic activities in preclinical studies, along with potential antiaggregating effects comparable to acetylsalicylic acid, suggesting its utility in developing new therapeutic agents (Menozzi et al., 1992).
- The compound's derivatives are explored for their antimicrobial and anti-inflammatory activities, indicating its potential in antimicrobial therapy (Kendre et al., 2015).
Environmental and Green Chemistry
- Its derivatives are synthesized using environmentally benign procedures that emphasize operational simplicity, short reaction times, high yields, and the absence of hazardous reagents or solvents, underlining the compound's role in promoting sustainable chemical practices (Yazdani-Elah-Abadi et al., 2017).
Mechanistic Insights
- Light-induced tetrazole-quinone 1,3-dipole cycloadditions involving derivatives of the compound have been explored to understand the microscopic mechanisms of photoinduced reactions, offering insights into designing related photochemical processes (He et al., 2021).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O5/c20-13-3-1-12(2-4-13)15(23)10-21-7-8-22(19(25)18(21)24)14-5-6-16-17(9-14)27-11-26-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDGTOWUJOPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
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